

# Application Notes and Protocols for Cell-Based Assays Using AMG2850

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## Compound of Interest

Compound Name: AMG2850

Cat. No.: B3028026

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## Introduction

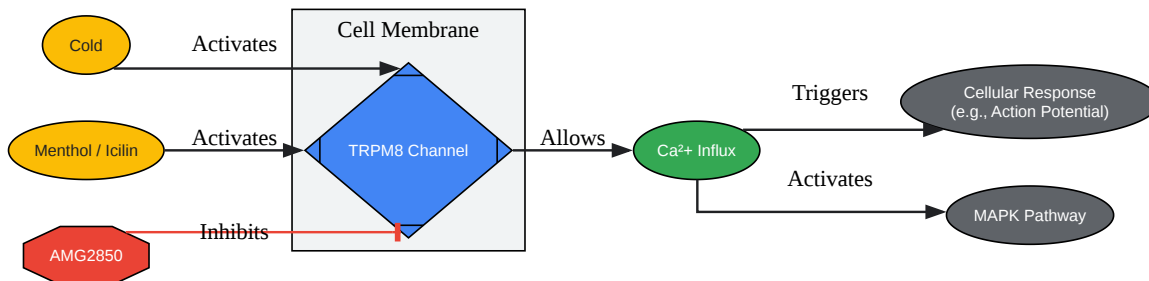
**AMG2850** is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and cooling agents like menthol and icilin.[4][5] Expressed primarily in a subset of primary afferent sensory neurons, TRPM8 is implicated in various physiological and pathophysiological processes, including cold sensation, pain, and migraine. These characteristics make TRPM8 a compelling target for therapeutic intervention, and **AMG2850** serves as a critical tool for investigating its function.

These application notes provide detailed protocols for cell-based assays to characterize the activity of **AMG2850** and other potential TRPM8 modulators.

## Mechanism of Action and Signaling Pathway

TRPM8 is a polymodal, calcium-permeable cation channel. Its activation by stimuli such as cold, menthol, or icilin leads to an influx of cations, primarily  $\text{Ca}^{2+}$ , into the cell. This influx depolarizes the cell membrane and triggers downstream signaling cascades. In sensory neurons, this leads to the generation of action potentials that convey temperature and pain information to the central nervous system. The activation of the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) signaling pathway have also been

associated with TRPM8 activity. **AMG2850** exerts its effect by blocking this channel, thereby inhibiting the influx of cations and subsequent cellular responses.



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**Caption:** TRPM8 channel activation by cold or agonists and inhibition by **AMG2850**.

## Quantitative Data Summary

**AMG2850** has been characterized in various in vitro assays, demonstrating its potency and selectivity for the TRPM8 channel. The following table summarizes key quantitative data from studies using Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8).

Assay Type	Parameter	Agonist	AMG2850 Potency	Selectivity	Reference
Luminescence Assay	IC <sub>50</sub>	Cold (12°C)	41 ± 8 nM	>600-fold vs. rTRPA1	
Luminescence Assay	IC <sub>90</sub>	Icilin	204 ± 28 nM	>100-fold vs. rTRPV1, rTRPV3, hTRPV4	
<sup>45</sup> Ca <sup>2+</sup> Uptake Assay	IC <sub>50</sub>	Icilin	Not specified	-	

Data presented as mean ± standard deviation.

## Experimental Protocols

The following are detailed protocols for common cell-based assays used to evaluate TRPM8 antagonists like **AMG2850**.

### Luminescence-Based Intracellular Calcium Assay

This assay measures changes in intracellular calcium concentration upon channel activation using a calcium-sensitive photoprotein, such as aequorin, which emits light in the presence of Ca<sup>2+</sup>. Coelenterazine is a substrate required for this reaction.

Materials:

- CHO cells stably expressing rat TRPM8 (e.g., T-REx™ expression system)
- Cell Culture Medium: F-12 Nutrient Mixture, supplemented with appropriate antibiotics and fetal bovine serum.
- Inducing agent (e.g., 0.5 µg/mL tetracycline) if using an inducible expression system
- Assay Buffer: F-12 medium containing 30 mM HEPES, pH 7.2
- Coelenterazine (e.g., from P.J.K GmbH)

- **AMG2850** and other test compounds
- TRPM8 agonist: Icilin or cold buffer (12°C Assay Buffer)
- 96-well or 384-well white, clear-bottom assay plates
- Luminometer with injection capabilities (e.g., a CCD camera-based FLASH-luminometer)

#### Protocol:

- Cell Seeding:
  - If using an inducible system, culture cells with the inducing agent (e.g., tetracycline) for 24-48 hours prior to the assay to ensure TRPM8 expression.
  - Trypsinize and resuspend cells in culture medium.
  - Seed cells into the assay plate at a predetermined optimal density and allow them to adhere overnight in a CO<sub>2</sub> incubator at 37°C.
- Cell Loading:
  - On the day of the assay, remove the culture medium from the wells.
  - Add Assay Buffer containing 15 µM coelenterazine to each well.
  - Incubate the plate for 2 hours at room temperature in the dark to allow for coelenterazine loading.
- Compound Addition:
  - Prepare serial dilutions of **AMG2850** and other test compounds in Assay Buffer.
  - Using the luminometer's injection system or a multichannel pipette, add the diluted compounds to the respective wells. For **AMG2850**, a typical pre-incubation time is 2.5 minutes before agonist addition.
- Agonist Addition and Signal Reading:

- Prepare the TRPM8 agonist solution (e.g., 1  $\mu$ M icilin) in Assay Buffer. If using cold as the agonist, prepare chilled Assay Buffer (12°C).
- Place the plate in the luminometer.
- Inject the agonist into the wells and immediately begin measuring luminescence. The signal is typically recorded over a period of 1-2 minutes.
- Data Analysis:
  - Calculate the antagonist's inhibitory effect by comparing the peak luminescence signal in compound-treated wells to the signal in control (vehicle-treated) wells.
  - Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Radiometric $^{45}\text{Ca}^{2+}$ Uptake Assay

This assay directly measures the influx of calcium by using a radioactive isotope,  $^{45}\text{Ca}^{2+}$ . It provides a robust and direct measure of channel function.

Materials:

- CHO cells stably expressing rat TRPM8
- Cell Culture Medium
- 96-well Scintillation plates (e.g., Cytostar-T plates from Amersham)
- Assay Buffer (e.g., F-12 with 30 mM HEPES, pH 7.2)
- **AMG2850** and other test compounds
- TRPM8 agonist (e.g., Icilin)
- $^{45}\text{Ca}^{2+}$  solution (10  $\mu$ Ci/mL final concentration)
- Microplate scintillation counter (e.g., MicroBeta Jet from PerkinElmer)

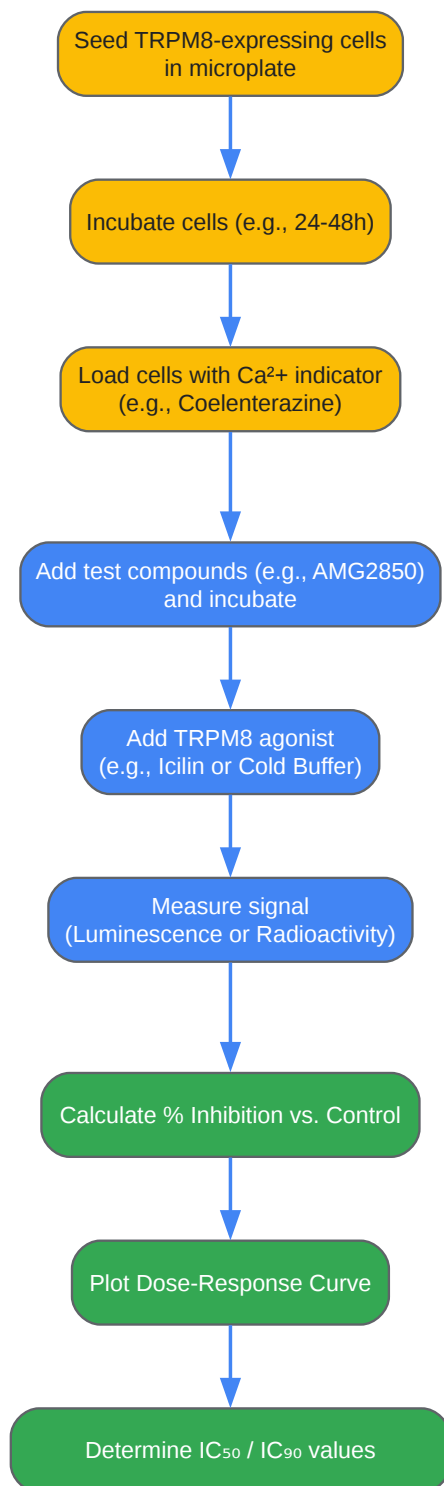
Protocol:

- Cell Seeding:
  - Seed CHO-rTRPM8 cells into 96-well Cytostar-T plates at a density of approximately 20,000 cells/well.
  - Culture for 2 days to allow for adherence and growth.
- Compound Incubation:
  - On the assay day, remove the culture medium.
  - Add Assay Buffer containing the desired concentrations of **AMG2850** or vehicle control to the wells.
  - Incubate the plate for 2 minutes at room temperature.
- Agonist and  $^{45}\text{Ca}^{2+}$  Addition:
  - Prepare a solution containing both the TRPM8 agonist (e.g., icilin) and  $^{45}\text{Ca}^{2+}$  in Assay Buffer.
  - Add this solution to the wells to initiate calcium influx.
  - Incubate for a further 2 minutes.
- Signal Detection:
  - Aspirate the solution from the wells and wash gently with ice-cold, calcium-free buffer to remove extracellular  $^{45}\text{Ca}^{2+}$ .
  - Measure the radioactivity in each well using a microplate scintillation counter. The amount of retained radioactivity is proportional to the calcium influx through the TRPM8 channels.
- Data Analysis:

- Determine the level of inhibition by comparing the counts per minute (CPM) in wells treated with **AMG2850** to control wells.
- Calculate  $IC_{50}$  values by plotting the dose-response curve as described for the luminescence assay.

## Experimental Workflow Visualization

The general workflow for screening potential TRPM8 antagonists using a cell-based calcium influx assay is outlined below.



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